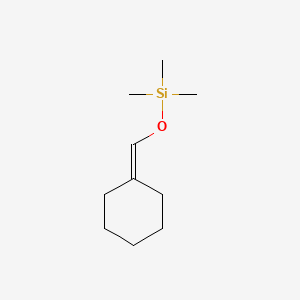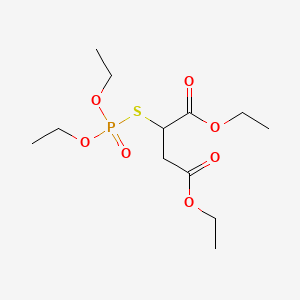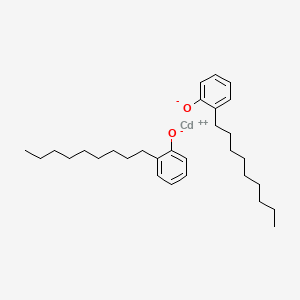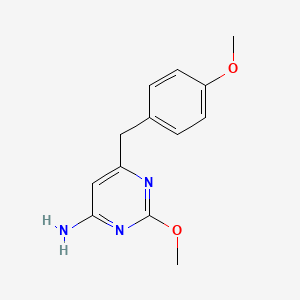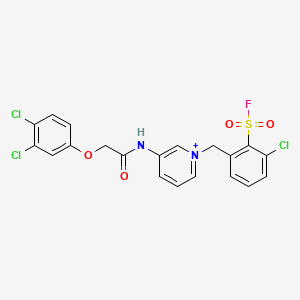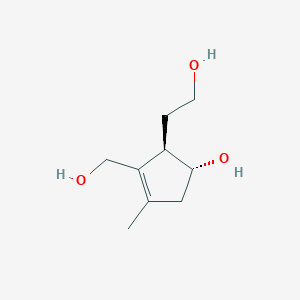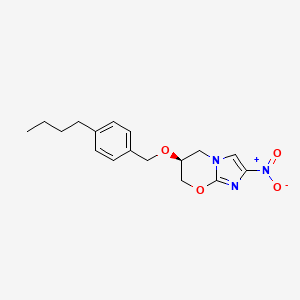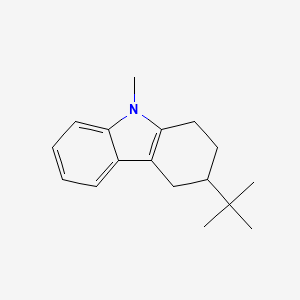
3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 176109, also known as mercury(II) acetate, is a chemical compound with the formula (CH3COO)2Hg. It is a white crystalline solid that is highly soluble in water. This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury(II) acetate can be synthesized by reacting elemental mercury with acetic acid in the presence of an oxidizing agent. The reaction typically occurs under controlled conditions to ensure the complete conversion of mercury to mercury(II) acetate. The general reaction is as follows:
Hg+2CH3COOH+H2O2→(CH3COO)2Hg+2H2O
Industrial Production Methods
In industrial settings, mercury(II) acetate is produced by dissolving mercury in concentrated acetic acid and then adding hydrogen peroxide as an oxidizing agent. The reaction mixture is heated to facilitate the reaction, and the resulting mercury(II) acetate is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
Mercury(II) acetate undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, converting alcohols to aldehydes or ketones.
Reduction: It can be reduced to elemental mercury using reducing agents like sodium borohydride.
Substitution: It participates in substitution reactions, where the acetate groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and other reducing agents are used.
Substitution: Ligands such as chloride ions can replace the acetate groups under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Elemental mercury.
Substitution: Mercury(II) chloride and other mercury(II) salts.
Scientific Research Applications
Mercury(II) acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biological studies to investigate the effects of mercury on biological systems.
Medicine: It has been studied for its potential use in treating certain medical conditions, although its toxicity limits its clinical applications.
Industry: It is used in the production of other mercury compounds and as a reagent in analytical chemistry.
Mechanism of Action
Mercury(II) acetate exerts its effects primarily through its ability to bind to thiol groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to various biochemical effects. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
- Mercury(II) chloride (HgCl2)
- Mercury(II) nitrate (Hg(NO3)2)
- Mercury(II) sulfate (HgSO4)
Uniqueness
Mercury(II) acetate is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its acetate groups make it a versatile reagent in organic synthesis, distinguishing it from other mercury compounds that may have more limited applications.
Properties
CAS No. |
22401-72-5 |
|---|---|
Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
3-tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C17H23N/c1-17(2,3)12-9-10-16-14(11-12)13-7-5-6-8-15(13)18(16)4/h5-8,12H,9-11H2,1-4H3 |
InChI Key |
CXVUJERJVUDHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


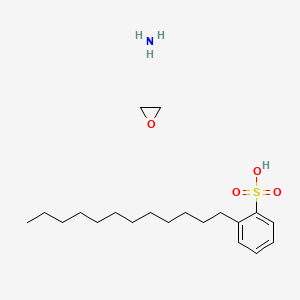
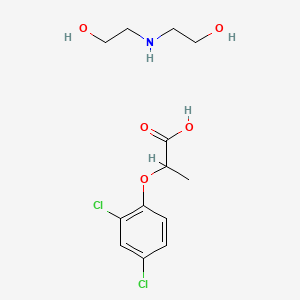
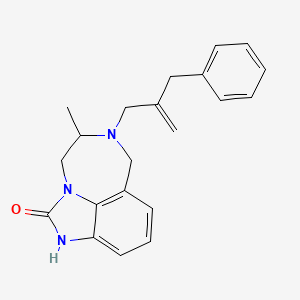
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)
